molecular formula C16H15Cl2N3O3 B10912183 (2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide

(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide

Cat. No.: B10912183
M. Wt: 368.2 g/mol
InChI Key: LQYHCMLJASLCLD-DNTJNYDQSA-N
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Description

2-((E)-1-{4-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes dichlorobenzyl and methoxyphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{4-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves the condensation of 2,4-dichlorobenzyl alcohol with 3-methoxy-4-hydroxybenzaldehyde, followed by the reaction with hydrazinecarboxamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{4-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((E)-1-{4-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((E)-1-{4-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((E)-1-{4-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is unique due to its specific combination of dichlorobenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15Cl2N3O3

Molecular Weight

368.2 g/mol

IUPAC Name

[(E)-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]urea

InChI

InChI=1S/C16H15Cl2N3O3/c1-23-15-6-10(8-20-21-16(19)22)2-5-14(15)24-9-11-3-4-12(17)7-13(11)18/h2-8H,9H2,1H3,(H3,19,21,22)/b20-8+

InChI Key

LQYHCMLJASLCLD-DNTJNYDQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)N)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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